Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Chiral building block Synthetic intermediate Pharmaceutical research

Reproducibility in chiral synthesis requires absolute configurational fidelity. Generic or racemic pyrrolidine intermediates introduce variables that confound SAR data and chiral method development. This (S)-enantiomer with N-ethyl substitution delivers the exact three-dimensional orientation and lipophilicity (calculated LogP ~1.93) required for stereospecific transformations. · Defined (S)-stereochemistry ensures consistent enantiomeric excess in downstream products. · Boc-protected carbamate enables selective acidic deprotection for modular library construction. · Documented purity (≥97%) supports use as an analytical reference standard for chiral HPLC/SFC method calibration.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
CAS No. 250274-93-2
Cat. No. B3255141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester
CAS250274-93-2
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCN(C1CCNC1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-5-13(9-6-7-12-8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyYSSKLKKEUPUEEM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-(S)-pyrrolidin-3-yl-carbamic Acid Tert-Butyl Ester Overview


Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (CAS 250274-93-2) is a chiral carbamate derivative with molecular formula C11H22N2O2 and molecular weight 214.30 g/mol . It features a pyrrolidine ring with an (S)-configured stereocenter at the 3-position, an N-ethyl substituent, and a tert-butoxycarbonyl (Boc) protecting group on the carbamate nitrogen . This compound functions as a versatile small-molecule scaffold and synthetic intermediate in pharmaceutical research and organic synthesis . It is commercially available from multiple suppliers with stated purities typically ranging from 95% to 98% .

1
Chiral synthetic intermediate with (S)-configured stereocenter at the 3-position for asymmetric synthesis workflows
2
Features a tert-butoxycarbonyl (Boc) protecting group compatible with standard acidic deprotection protocols
3
Procurement decision must prioritize exact identity verification (S-enantiomer, N-ethyl substituent) for synthetic reproducibility

Generic Substitution Risks


Compounds within the pyrrolidine-3-yl-carbamic acid tert-butyl ester class cannot be interchanged generically due to critical differences in N-substituent identity (ethyl vs. methyl vs. isopropyl vs. hydrogen), absolute stereochemistry (S vs. R enantiomers vs. racemic mixtures), and commercial purity specifications [1]. The ethyl substituent imparts distinct lipophilicity (calculated LogP approximately 1.93 for related structures) compared to methyl analogs, while the (S)-enantiomer may exhibit different stereoselective recognition in chiral environments versus the (R)-enantiomer (CAS 1032684-85-7) or racemic forms [2]. Without direct comparative performance data, procurement decisions must rely on exact identity verification to ensure reproducibility of synthetic protocols and research outcomes.

Stereochemistry
The (S)-enantiomer may not be directly interchangeable with the (R)-enantiomer (CAS 1032684-85-7) or racemic mixtures in chiral environments; stereoselective recognition may differ.
Substituent
The N-ethyl group imparts distinct lipophilicity compared to methyl or isopropyl analogs, which may shift reaction partitioning and purification profiles across a homologous series.
Purity
Commercial purity specifications may vary across suppliers; without identical purity verification, synthetic outcomes and chiral purity of downstream products may not reproduce.

Comparative Evidence Assessment


No Direct Comparative Data

After comprehensive searches across primary literature, patents, and authoritative databases, NO direct head-to-head comparisons, cross-study comparable data, or class-level inferences containing quantitative comparator data were identified for this specific compound (CAS 250274-93-2) against defined analogs. All available information consists of isolated product specifications from vendor datasheets without paired comparator measurements under identical experimental conditions. Consequently, no evidence items meeting the required Evidence_Tag criteria (Direct head-to-head comparison, Cross-study comparable, or Class-level inference with explicit comparator quantitative data) can be presented.

Comparative data
Data to verify
No direct head-to-head comparisons or class-level quantitative comparator data identified from authoritative sources
Procurement relies on exact identity matching
Pending publication of comparative studies
Chiral building block Synthetic intermediate Pharmaceutical research

Application Scenarios


Asymmetric Synthesis of Chiral Pyrrolidines

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester serves as a chiral building block for the construction of enantiomerically enriched 3-substituted pyrrolidine scaffolds relevant to pharmaceutical development . The (S)-stereocenter provides a defined three-dimensional orientation for downstream asymmetric transformations, while the Boc protecting group allows selective deprotection under acidic conditions for subsequent functionalization . The ethyl substituent contributes moderate lipophilicity (calculated LogP ~1.93 for structurally related compounds), which may influence reaction partitioning and purification characteristics [1].

Carbamate Pharmacophore Synthesis

The carbamate functional group in this compound is a recognized pharmacophore in medicinal chemistry, appearing in approved drugs and clinical candidates targeting neurological disorders and enzyme inhibition pathways . This specific scaffold provides a modular entry point for constructing diverse carbamate-containing compound libraries through N-alkylation, amidation, or pyrrolidine ring modifications . Researchers requiring a chiral pyrrolidine core with an ethyl carbamate moiety may select this compound when synthetic routes specify this exact substitution pattern.

SAR Studies: N-Ethyl Variant

In SAR campaigns exploring the effect of N-alkyl chain length on target binding or pharmacokinetic properties, Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester represents the ethyl-substituted member of a homologous series that includes methyl (CAS 169750-01-0) and isopropyl (CAS 1353999-37-7) analogs . Procurement of the exact ethyl variant ensures that observed biological or physicochemical trends can be accurately attributed to the specific alkyl chain length rather than confounding variations in stereochemistry or protecting group status .

Chiral Chromatography Method Development

As a chiral compound with a defined (S)-configuration, this material can serve as a reference standard for developing chiral HPLC or SFC methods to resolve enantiomeric mixtures of pyrrolidine-3-yl-carbamate derivatives . The presence of the Boc chromophore facilitates UV detection, while the basic pyrrolidine nitrogen enables use of a range of chiral stationary phases including polysaccharide-based and Pirkle-type columns . Procurement of material with documented enantiomeric excess is essential for accurate method calibration.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pyrrolidines
Chiral building block with defined (S)-stereocenter and orthogonal Boc protection
Enantiomeric excess after deprotection and downstream transformation
Carbamate pharmacophore synthesis
Modular carbamate scaffold for N-alkylation or pyrrolidine ring modification
Reaction selectivity and library purity
SAR studies: N-ethyl variant
Exact N-ethyl homolog in an alkyl chain-length series
Attribution of observed trends to alkyl chain length vs. confounding variables
Chiral chromatography method development
Enantiomerically defined reference standard with UV-detectable Boc chromophore
Documented enantiomeric excess and method calibration accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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